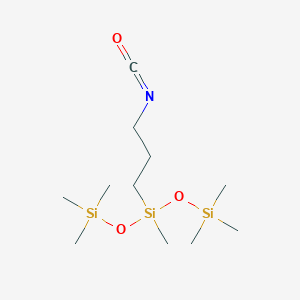![molecular formula C14H14O B180179 (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS No. 198206-29-0](/img/structure/B180179.png)
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Descripción general
Descripción
(2’-Methyl[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing (2’-Methyl[1,1’-biphenyl]-4-yl)methanol involves the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent. This reagent is then reacted with paraformaldehyde diacetate to yield the desired product .
- Another method involves the reaction of (3-bromo-2-methylphenyl)methanol with phenylboronic acid in the presence of palladium chloride (dppf) and dichloromethane. The reaction mixture is heated at 80°C for 12 hours, followed by purification to obtain the product .
Industrial Production Methods:
- Industrially, (2’-Methyl[1,1’-biphenyl]-4-yl)methanol can be produced by reacting 3-chloro-2-methylbiphenyl with magnesium in tetrahydrofuran, followed by the addition of paraformaldehyde diacetate. The reaction mixture is then distilled to obtain the product with a yield of approximately 70.8% .
Types of Reactions:
Oxidation: (2’-Methyl[1,1’-biphenyl]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of (2’-Methyl[1,1’-biphenyl]-4-yl)aldehyde or (2’-Methyl[1,1’-biphenyl]-4-yl)ketone.
Reduction: Formation of (2’-Methyl[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
(2’-Methyl[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (2’-Methyl[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may modulate pathways related to inflammation, microbial growth, and cellular signaling, depending on its specific application and context.
Comparación Con Compuestos Similares
2-Methyl-1,1’-biphenyl: This compound lacks the hydroxymethyl group present in (2’-Methyl[1,1’-biphenyl]-4-yl)methanol, making it less reactive in certain chemical reactions.
Biphenyl-4-methanol: This compound has a hydroxymethyl group but lacks the methyl group on the phenyl ring, resulting in different chemical and physical properties.
Uniqueness:
- The presence of both a methyl group and a hydroxymethyl group in (2’-Methyl[1,1’-biphenyl]-4-yl)methanol makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to its similar compounds.
Propiedades
IUPAC Name |
[4-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCHSOAWDGHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362636 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198206-29-0 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

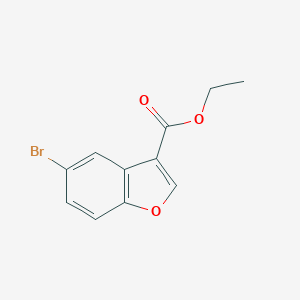

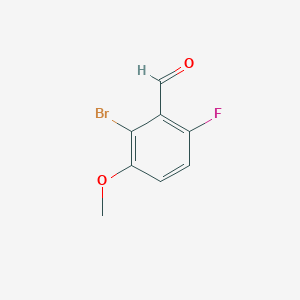

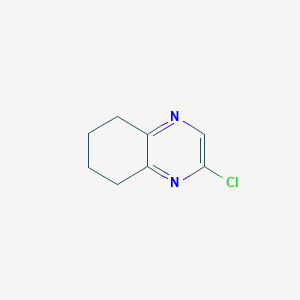
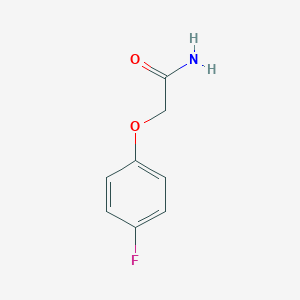
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
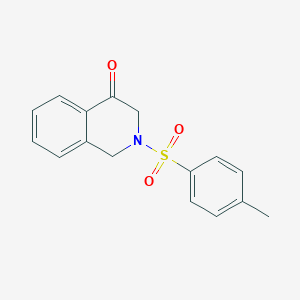
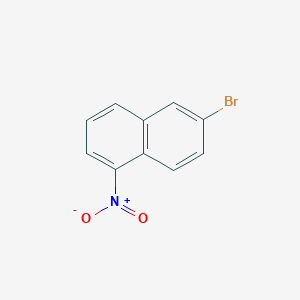
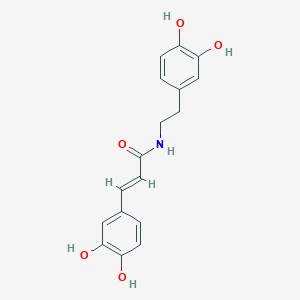

amine](/img/structure/B180126.png)
